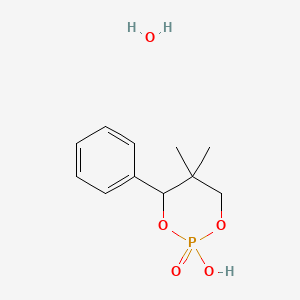

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate

Description

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate is a cyclic organophosphorus compound characterized by a six-membered dioxaphosphinane ring with a hydroxyl group at the 2-position, a phenyl substituent at the 4-position, and two methyl groups at the 5,5-positions. The hydrate form enhances its stability and crystallinity, making it particularly valuable in chiral resolution and asymmetric synthesis . Its enantiomers, (4S)- and (4R)-configurations, are commercially available and used as resolving agents for amino acids, amines, and amino alcohols . The compound’s chair conformation and hydrogen-bonded crystal lattice (observed in hydrate forms) contribute to its distinct physicochemical properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOPBMJZQKXMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Phencyphos Hydrate typically involves the reaction of a phosphine precursor with a chiral auxiliary. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process may require the presence of a base like sodium hydride to facilitate the reaction. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-Phencyphos Hydrate may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-(-)-Phencyphos Hydrate undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.

Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, each with varying degrees of enantioselectivity depending on the reaction conditions.

Scientific Research Applications

While the search results do not provide information about the hydrate form of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinane 2-oxide, they do offer insights into the applications of the anhydrous form of the compound.

Scientific Research Applications

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, also known as phencyphos, has several applications in scientific research:

- Resolving agent It can be used as a chiral resolving agent in the resolution of amino acids, amines, and amino alcohols . An inexpensive and reliable resolution method for this compound has been developed .

- Reactant It can be used as a reactant in the phosphoalkoxylation of aromatic enones .

Additional Information on Related Compounds

- 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine: This compound, also known as Appolo-1164 GL, is used as a UV absorber and light stabilizer .

- 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester: This compound is also a UV absorber .

- 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4 -octyloxyphenyl)-1,3,5-triazine: Marketed as Appolo-1164 (M), this chemical increases surface area, allows for faster chemical reaction times, improves performance of the final product, accelerates the rate of dissolution, and increases UV radiation absorption with smaller particles .

Mechanism of Action

The mechanism of action of ®-(-)-Phencyphos Hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity, directing the formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which lowers the activation energy for the desired enantiomer.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Differences :

- Hydration : The hydrate form of the target compound improves enantiomeric resolution compared to anhydrous analogs like DMOCP, which lacks hydrogen-bonding networks critical for chiral discrimination .

- Substituents: Chlorinated (e.g., 2,4-dichlorophenyl in ) or phenoxy groups () alter electronic properties and reactivity. For instance, DMOCP’s chloro group enhances electrophilicity, making it a superior intermediate in phosphorylation reactions .

Physical and Chemical Properties

Notable Findings:

- Thermal Stability : The hydrate form exhibits higher thermal stability (mp 224–227°C) compared to DMOCP (mp 97–102°C), likely due to crystalline hydrate lattice stabilization .

- Spectroscopy : ³¹P NMR shifts for cyclic phosphates cluster around 20–25 ppm, while chloro-substituted analogs (e.g., DMOCP) show upfield shifts due to electron-withdrawing effects .

Biological Activity

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate, commonly referred to as phencyphos, is a phosphorous-containing compound with notable biological activity. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C11H15O4P

- Molecular Weight : 242.21 g/mol

- CAS Number : 98634-22-1

- Synonyms : 5,5-dimethyl-2-hydroxy-4-phenyl-1,3,2-dioxaphosphorinane 2-oxide

Biological Activity Overview

Phencyphos exhibits a range of biological activities that make it of interest in various fields, particularly in medicinal chemistry and agriculture. The primary areas of focus include:

- Antioxidant Activity : Studies indicate that phencyphos possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.

- Enzyme Inhibition : Research has shown that phencyphos can inhibit certain enzymes involved in metabolic processes. This property could be leveraged in drug development for conditions where enzyme modulation is beneficial.

- Chiral Resolution Agent : Phencyphos has been utilized as a chiral resolving agent in the resolution of amino acids and amines. Its ability to form diastereomeric salts aids in the separation of enantiomers.

Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of phencyphos using various assays (DPPH, ABTS). The results demonstrated significant free radical scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications.

Enzyme Inhibition

Research documented in Molecules explored the inhibitory effects of phencyphos on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. The compound showed promising inhibitory activity, indicating potential for development as a therapeutic agent for Alzheimer's disease.

Chiral Resolution Applications

The resolution of racemic mixtures using phencyphos was detailed in a study published by MDPI. The researchers successfully separated enantiomers through crystallization techniques, highlighting its effectiveness as a chiral resolving agent.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate?

The compound is synthesized via phosphorylation reactions using phosphorus oxychloride (POCl₃) and 2,2-dimethyl-1,3-propanediol in the presence of a base such as triethylamine (TEA). The reaction is typically conducted in dry toluene under inert conditions to prevent hydrolysis. After phosphorylation, hydration yields the final product. This method is scalable but requires strict moisture control due to the hygroscopic nature of intermediates .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural determination of this compound?

Crystallographic refinement using programs like SHELXL (part of the SHELX suite) is critical. For high-resolution data, anisotropic displacement parameters improve model accuracy. If twinning is observed (common in chiral crystals), the HKLF5 format in SHELXL allows for twin-law refinement. Molecular dynamics simulations can guide solvent modeling, and hydrogen bonding networks should be validated against density maps. Referencing SHELX’s robustness in handling small-molecule data is advised .

Basic: Which analytical techniques are essential for structural characterization?

- 31P NMR : Provides direct evidence of phosphorus environment shifts. Theoretical calculations (DFT or MD simulations) correlate experimental δ values with conformation and solvent effects .

- X-ray crystallography : Resolves stereochemistry and confirms the dioxaphosphinane ring geometry .

- Optical rotation : Measures enantiomeric purity ([α]20/D = −62° in methanol for the R-configuration) .

Advanced: How does stereochemical configuration impact its role in enantiomer separation?

The (4R) configuration enables selective interactions with chiral amines or amino acids via hydrogen bonding and steric effects. For example, in resolving racemic mixtures, the compound’s rigid dioxaphosphinane ring and phenyl group create a chiral pocket. Efficiency depends on solvent polarity (methanol preferred) and temperature, with lower temperatures enhancing diastereomeric complex stability .

Basic: What handling and storage precautions are necessary?

Store at 2–8°C in sealed, dry containers to prevent hydration/degradation. Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye irritation; H335: respiratory irritation). Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the phosphinate ester .

Advanced: How can discrepancies between experimental and theoretical 31P NMR data be addressed?

Discrepancies often arise from solvent effects or dynamic conformational changes. Use implicit solvent models (e.g., COSMO-RS) or explicit solvent molecular dynamics (MD) to simulate the solution state. Relativistic corrections (e.g., ZORA formalism) improve accuracy for phosphorus-containing systems. Validate against temperature-dependent NMR experiments to assess conformational flexibility .

Basic: What are its primary applications in academic research?

- Chiral resolving agent : Separates enantiomers of amino acids, amines, and amino alcohols via diastereomeric salt formation .

- Phosphorylation reagent : Participates in stereoselective synthesis of organophosphorus compounds, such as modified nucleotides .

Advanced: How can reaction conditions be optimized for asymmetric phosphorylation using this compound?

Key parameters:

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Stoichiometry : Excess reagent (1.2–1.5 eq.) ensures complete conversion.

- Temperature : Low temperatures (−20°C to 0°C) reduce racemization.

Monitor progress via 31P NMR to detect intermediates (e.g., chlorophosphate species) and confirm product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.